molecular formula C17H20N4O2 B2819130 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide CAS No. 1029776-87-1

2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide

Cat. No.: B2819130
CAS No.: 1029776-87-1
M. Wt: 312.373
InChI Key: WQLSWQDPWHJGLX-UHFFFAOYSA-N
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Description

2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide typically involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the pyrimidine ring.

    Substitution: Formation of substituted derivatives with different functional groups replacing the original substituents on the pyrimidine ring.

Scientific Research Applications

2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol: A precursor in the synthesis of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide.

    N-phenylacetyl chloride: Another precursor used in the synthesis.

    Pyrimidine derivatives: A broad class of compounds with similar structures and diverse biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-11-16(20-17(18-13)21-9-5-6-10-21)23-12-15(22)19-14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLSWQDPWHJGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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